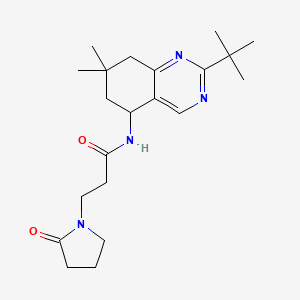![molecular formula C16H21N3O2 B6069906 N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea](/img/structure/B6069906.png)
N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea, also known as INDU, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. INDU is a small molecule that has shown promise in the fields of cancer research, inflammation, and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea is not fully understood. However, it is believed that N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea inhibits the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the activity of COX-2, N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea may help to reduce inflammation and pain.
Biochemical and Physiological Effects:
N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea has also been shown to have antioxidant properties. N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea has also been shown to reduce the levels of reactive oxygen species (ROS) in cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea in lab experiments is its small size. N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea is a small molecule that can easily penetrate cell membranes and reach its target. Another advantage is that N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea has been extensively studied, and its mechanism of action is well understood. However, one limitation of using N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea in lab experiments is that it is a synthetic compound, and its effects may not be the same as those of natural compounds.
Future Directions
There are several future directions for the study of N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea. One area of research is in the development of new synthetic analogs of N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea that may have improved properties. Another area of research is in the study of the pharmacokinetics and pharmacodynamics of N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea. This will help to determine the optimal dosage and administration route for N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea. Finally, more research is needed to determine the safety and efficacy of N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea in human clinical trials.
Conclusion:
In conclusion, N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea is a synthetic compound that has shown promise in various scientific research applications. N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea has been extensively studied for its potential use in the treatment of cancer, inflammation, and neurodegenerative diseases. N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea inhibits the activity of COX-2, which may help to reduce inflammation and pain. N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea also has antioxidant properties and has been shown to increase the activity of antioxidant enzymes. While there are some limitations to using N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea in lab experiments, there are several future directions for the study of this compound.
Synthesis Methods
The synthesis of N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea is a complex process that involves several steps. The starting material for the synthesis is 1,3-cyclohexadione, which is converted into 1,3-cyclohexadiene-1-carboxylic acid. This intermediate is then reacted with ethylamine to form N-ethyl-1,3-cyclohexadiene-1-carboxamide. The final step involves the reaction of N-ethyl-1,3-cyclohexadiene-1-carboxamide with 2,3-dihydroindene-2-carboxylic acid to form N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea.
Scientific Research Applications
N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer. N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-ethylurea has also been studied for its potential use in the treatment of inflammation and neurodegenerative diseases.
properties
IUPAC Name |
1-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-3-ethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-2-17-16(21)18-13-9-15(20)19(10-13)14-7-11-5-3-4-6-12(11)8-14/h3-6,13-14H,2,7-10H2,1H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLBWSWBJPQUHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1CC(=O)N(C1)C2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-{[5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6069826.png)
![1-[cyclohexyl(methyl)amino]-3-{2-[(cyclopentylamino)methyl]phenoxy}-2-propanol](/img/structure/B6069832.png)


![N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(diethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B6069862.png)
![1-[(4-methylphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B6069872.png)
![2-[(3,4-dimethylphenyl)amino]-3-{[(3,4-dimethylphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6069878.png)
![4-[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]-1-(4-methylbenzyl)-2-piperazinone](/img/structure/B6069888.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-{[isobutyl(methyl)amino]methyl}-2-piperidinone](/img/structure/B6069895.png)
![(E)-N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-phenylethylenesulfonamide](/img/structure/B6069897.png)
![(1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-piperidinyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B6069904.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-2-(methylthio)acetamide](/img/structure/B6069914.png)
![1-(2-furyl)-3-{[4-(trifluoromethoxy)phenyl]amino}propan-1-one](/img/structure/B6069923.png)
